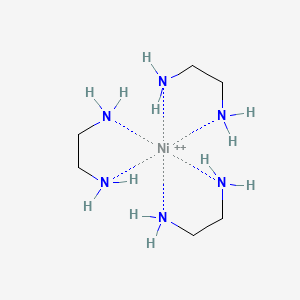
alpha-Bromocinnamaldehyde
概要
説明
Alpha-Bromocinnamaldehyde (Br-CA) is a derivative of cinnamaldehyde . It is commonly employed as an anti-mildew agent in commercial products .
Synthesis Analysis
Alpha-Bromocinnamaldehyde has been used in the synthesis of 3,4-diaryl 1H-pyrazoles . It was also used in the preparation of spiro imidazolidine-oxazolidine intermediate via guanidinium ylide mediated aziridination .
Molecular Structure Analysis
The molecular formula of alpha-Bromocinnamaldehyde is C9H7BrO .
Chemical Reactions Analysis
Alpha-Bromocinnamaldehyde has been found to have bactericidal activity against persisters in Escherichia coli . It has also been used as an inhibitor on mushroom tyrosinase .
Physical And Chemical Properties Analysis
Alpha-Bromocinnamaldehyde is a solid at 20 degrees Celsius . It should be stored under inert gas in a dry, cool, and well-ventilated place. The container should be kept tightly closed and protected from direct sunlight .
科学的研究の応用
Bactericidal Activity
Alpha-Bromocinnamaldehyde (Br-CA) has been found to have bactericidal activity, particularly against persisters in Escherichia coli . Persisters are cells that are tolerant to multiple antibiotics and are widely distributed in bacteria, fungi, parasites, and even cancerous human cell populations . They often lead to recurrent infections and relapse after therapy . In a study, it was found that 200 μg/ml of Br-CA was capable of killing all E. coli cells during the exponential phase . This suggests that Br-CA has the potential to mitigate antibiotic resistance and recurrent infections .
Eradication of Persisters
Considering the heterogeneous nature of persisters, multiple types of persisters were induced and exposed to Br-CA . The results indicated that no cells in the ppGpp-overproducing strain or TisB-overexpressing strain survived the treatment of Br-CA . This shows that Br-CA has a strong potential to eradicate persisters, which can be a significant breakthrough in dealing with antibiotic resistance.
Eradication of Stationary Phase Cells
The cells in the stationary phase, which are usually highly recalcitrant to antibiotics treatment, were also completely eradicated by 400 μg/ml of Br-CA . This suggests that Br-CA can be effective against cells that are usually resistant to antibiotic treatment.
ROS-Independent Bactericidal Mechanism
Further studies showed that neither thiourea (hydroxyl-radical scavenger) nor DPTA (Fe 3+ chelator to block the hydroxyl-radical) affected the bactericidal efficiency of the Br-CA to kill E. coli . This indicates a ROS-independent bactericidal mechanism, suggesting that Br-CA has a novel bactericidal mechanism.
Synthesis of 3,4-diaryl 1 H -pyrazoles
Alpha-Bromocinnamaldehyde has been used in the synthesis of 3,4-diaryl 1 H -pyrazoles . This suggests its potential use in the synthesis of various organic compounds.
Preparation of Spiro Imidazolidine-Oxazolidine Intermediate
It has also been used in the preparation of spiro imidazolidine-oxazolidine intermediate via guanidinium ylide mediated aziridination . This indicates its potential application in the preparation of various intermediates in organic synthesis.
作用機序
Target of Action
Alpha-Bromocinnamaldehyde (Br-CA) primarily targets Escherichia coli cells , including those in the exponential phase and the stationary phase . These cells are often tolerant to multiple antibiotics and can lead to recurrent infections and relapse after therapy .
Mode of Action
Br-CA interacts with E. coli cells in a unique way. It is capable of killing all E. coli cells during the exponential phase . Even when multiple types of persisters are induced and exposed to Br-CA, no cells in the ppGpp-overproducing strain or TisB-overexpressing strain survive the treatment of Br-CA .
Biochemical Pathways
coli cells, including those in the stationary phase which are usually highly recalcitrant to antibiotics treatment . This suggests that Br-CA may affect multiple biochemical pathways in E. coli.
Pharmacokinetics
coli suggests that it may have favorable bioavailability .
Result of Action
The result of Br-CA’s action is the complete eradication of E. coli cells. This potent bactericidal activity indicates that Br-CA has a novel mechanism of action and the potential to mitigate the antibiotics resistance crisis .
Action Environment
The action of Br-CA is robust against environmental factors. For instance, neither thiourea (a hydroxyl-radical scavenger) nor DPTA (a Fe 3+ chelator to block the hydroxyl-radical) affect the bactericidal efficiency of Br-CA to kill E. coli .
Safety and Hazards
Alpha-Bromocinnamaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
(Z)-2-bromo-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWNOKNRHCLHV-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Bromocinnamaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
alpha-Bromocinnamaldehyde | |
CAS RN |
5443-49-2, 33603-90-6 | |
| Record name | Bromocinnamal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenal, 2-bromo-3-phenyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does alpha-bromocinnamaldehyde exert its bactericidal activity? Is it effective against persistent bacterial populations?
A1: Research suggests that alpha-bromocinnamaldehyde possesses a novel bactericidal mechanism that is independent of reactive oxygen species (ROS) generation. [] Unlike traditional antibiotics, it effectively eradicates persistent Escherichia coli populations, including those overproducing ppGpp, overexpressing TisB, induced by carbonyl cyanide m-chlorophenylhydrazone (CCCP), and even cells in the stationary phase. [] This unique ability to kill persisters makes alpha-bromocinnamaldehyde a promising candidate for combating antibiotic resistance.
Q2: Alpha-bromocinnamaldehyde is reported to be a potent tyrosinase inhibitor. What is its mechanism of action?
A2: Alpha-bromocinnamaldehyde reversibly inhibits both monophenolase and diphenolase activities of mushroom tyrosinase. [] It acts as a static quencher of the enzyme, decreasing the formation of o-quinones. [] Molecular docking studies suggest that alpha-bromocinnamaldehyde does not directly interact with the copper ions in the tyrosinase active site but instead binds to key amino acid residues, hindering substrate binding and catalytic activity. []
Q3: What are the potential concerns regarding the mutagenicity of alpha-bromocinnamaldehyde?
A3: Studies have shown that alpha-bromocinnamaldehyde exhibits significant mutagenicity in Salmonella typhimurium strains, particularly TA100. [] It induced a high number of revertants without metabolic activation, indicating potential genotoxicity. [] This finding raises concerns about the safety of alpha-bromocinnamaldehyde and highlights the need for further investigations into its potential health risks, especially considering its presence in commercial products like anti-mildew agents. []
Q4: What is known about the structure of alpha-bromocinnamaldehyde and its role in its chemical reactivity?
A4: Alpha-bromocinnamaldehyde played a crucial role in identifying a unique spiro imidazolidine-oxazolidine intermediate during a guanidinium ylide mediated aziridination reaction. [] X-ray crystallography confirmed the trans configuration of the spiro intermediate, which readily converted into aziridine products, showcasing the influence of the alpha-bromo substituent on the reaction pathway. [] This finding provides valuable insights into the reactivity profile of alpha-bromocinnamaldehyde and its potential applications in synthetic chemistry.
Q5: What are the implications of the presence of alpha-bromocinnamaldehyde in commercial products?
A5: The detection of high levels of alpha-bromocinnamaldehyde in various commercial products, such as anti-mildew mats, cloths, and gels, raises concerns about potential human exposure. [] Given its established mutagenicity, further research is necessary to assess the risks associated with the use of these products and to develop safer alternatives. [] This highlights the need for stricter regulations and monitoring of chemicals used in consumer goods to minimize potential health risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



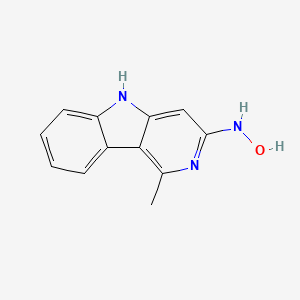
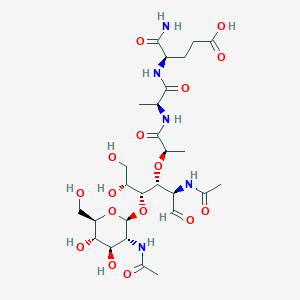
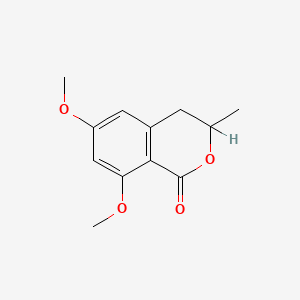
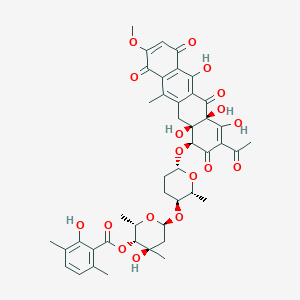
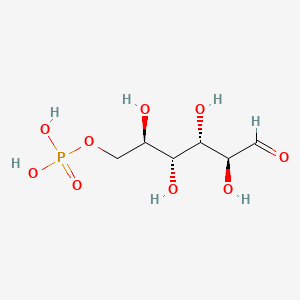
![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)


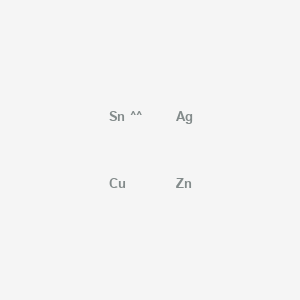
![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
